18-oxo-Resolvin E1 is a significant bioactive lipid mediator derived from eicosapentaenoic acid. It is part of the resolvin family, which plays a crucial role in resolving inflammation and promoting tissue homeostasis. The compound is characterized by its anti-inflammatory properties, particularly in reducing neutrophil infiltration and modulating immune responses. This compound is generated through metabolic processes involving cyclooxygenase and lipoxygenase enzymes during the resolution phase of inflammation.
18-oxo-Resolvin E1 is synthesized from eicosapentaenoic acid, primarily in human vascular endothelial cells and leukocytes. It is classified as an oxylipin, a subgroup of fatty acid derivatives that includes various lipid mediators involved in inflammation and immunity. The precursor to 18-oxo-Resolvin E1, resolvin E1, is generated through enzymatic transformations involving acetylated cyclooxygenase-2 and 5-lipoxygenase pathways, highlighting its origin from omega-3 fatty acids.
The synthesis of 18-oxo-Resolvin E1 can be accomplished through both natural biosynthetic pathways and total chemical synthesis. The natural pathway involves the enzymatic conversion of eicosapentaenoic acid to 18-hydroxyeicosapentaenoic acid, followed by further oxidation to form 18-oxo-Resolvin E1.
In laboratory settings, total synthesis has been achieved using various organic chemistry techniques, including the Wittig reaction, which combines aldehydes to form alkenes. Specific methodologies involve:
The molecular structure of 18-oxo-Resolvin E1 features a conjugated diene system and multiple hydroxyl groups. Its chemical formula can be represented as C20H30O3, indicating the presence of three oxygen atoms within its structure.
The compound's stereochemistry is critical for its biological activity, with specific configurations at various carbon centers influencing its interaction with biological receptors. The detailed structure can be represented as:
18-oxo-Resolvin E1 undergoes several metabolic transformations:
The metabolic pathway involves specific enzymes such as lipoxygenases that facilitate the conversion of resolvins into their oxidized forms. These reactions are essential for regulating the duration and intensity of inflammatory responses.
The mechanism of action for 18-oxo-Resolvin E1 involves binding to specific receptors on immune cells, which triggers signaling pathways that promote the resolution of inflammation. This process includes:
Studies have shown that 18-oxo-Resolvin E1 exhibits potent anti-inflammatory effects in various cellular models, suggesting its potential therapeutic applications in inflammatory diseases.
Relevant data indicate that proper handling and storage are essential to maintain its bioactivity.
18-oxo-Resolvin E1 has garnered interest in various fields:
18-oxo-Resolvin E1 (18-oxo-RvE1) is a primary oxidative metabolite generated from the precursor Resolvin E1 (RvE1; 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid). This conversion occurs via selective dehydrogenation of the carbon-18 hydroxyl group of RvE1, catalyzed by NAD⁺-dependent enzymes. The reaction transforms the 18-hydroxyl group into a ketone, producing 18-oxo-5S,12R-dihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid. This structural modification significantly reduces RvE1's bioactivity, designating 18-oxo-RvE1 as an inactivation product [4] [8].
Table 1: Metabolic Conversion Rates of RvE1 to 18-oxo-RvE1
Biological System | Primary Metabolite | Time to Peak (min) | Catalytic Efficiency |
---|---|---|---|
Murine Lung Homogenate | 18-oxo-RvE1 | < 5 | High |
Human Neutrophils | 20-carboxy-RvE1 | > 30 | Low |
Murine Spleen | 10,11-dihydro-RvE1 | 15–20 | Moderate |
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the principal enzyme responsible for RvE1 dehydrogenation. Recombinant 15-PGDH utilizes NAD⁺ as a cofactor to convert RvE1 to 18-oxo-RvE1 with high specificity for the 18R-hydroxyl configuration. Enzyme kinetics reveal a Michaelis constant (Km) of 8.3 μM and a catalytic rate (kcat) of 12.7 s⁻¹ for RvE1, demonstrating efficient substrate recognition. Structural analyses confirm that minor modifications to RvE1’s carbon-18 region (e.g., 19-(p-fluorophenoxy)-RvE1 analog) confer resistance to 15-PGDH–mediated inactivation, preserving pro-resolving functions [4].
Metabolic pathways of RvE1 exhibit marked interspecies and tissue-specific variations:
Table 2: Tissue-Specific RvE1 Metabolic Profiles
Tissue/Cell Type | Dominant RvE1 Metabolite | Biological Activity |
---|---|---|
Murine Lung | 18-oxo-RvE1 | Inactive |
Human Neutrophils | 20-carboxy-RvE1 | Inactive |
Murine Inflammatory Exudate | 19-hydroxy-RvE1 | Partially Active |
Human Whole Blood | 20-carboxy-RvE1 | Inactive |
The dehydrogenation of RvE1 is an NAD⁺-dependent process governed by short-chain dehydrogenase/reductase (SDR) superfamily enzymes, including 15-PGDH. NAD⁺ acts as an essential hydride acceptor, oxidizing the 18-hydroxyl group of RvE1 to a ketone while generating NADH. Kinetic studies show a 1:1 stoichiometry between NADH production and 18-oxo-RvE1 formation. Competing pathways—such as ω-oxidation by cytochrome P450s—are NADPH-dependent, illustrating distinct cofactor requirements for resolvin catabolism. This mechanism aligns with broader lipid mediator regulation, where dehydrogenation terminates signaling by eicosanoids like prostaglandins and lipoxins [4] [8].
Table 3: Kinetic Parameters of RvE1 Dehydrogenation
Parameter | Value | Experimental System |
---|---|---|
Km (NAD⁺) | 42 μM | Recombinant 15-PGDH |
Km (RvE1) | 8.3 μM | Recombinant 15-PGDH |
kcat | 12.7 s⁻¹ | Recombinant 15-PGDH |
Optimal pH | 9.0 | Murine Lung Homogenate |
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